molecular formula C17H33ClN2O6 B1458121 Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate CAS No. 934164-55-3

Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate

Cat. No. B1458121
CAS RN: 934164-55-3
M. Wt: 396.9 g/mol
InChI Key: SJBMYSGRCJLZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate” is a chemical compound with the molecular formula C17H33ClN2O6 . It has a molecular weight of 396.91 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a carbamate group (tert-butyl carbamate) and a long chain with multiple oxygen atoms . The exact 3D structure or conformation is not provided in the search results.


Physical And Chemical Properties Analysis

This compound is likely to be a solid at room temperature, given its structural similarity to other carbamate compounds . It’s expected to be soluble in polar solvents due to the presence of multiple oxygen atoms and a carbamate group . The exact physical and chemical properties such as melting point, boiling point, and solubility in various solvents are not provided in the search results .

Scientific Research Applications

PROTAC Development

Chloroacetamido-C-PEG3-C3-NHBoc is primarily used as a PROTAC linker . PROTACs, or PROteolysis TArgeting Chimeras, are molecules designed to induce the degradation of specific proteins within the cell . This compound serves as a bridge connecting the ligand for an E3 ubiquitin ligase with the ligand for the target protein, facilitating the ubiquitination and subsequent proteasome-mediated degradation of the target protein .

Cancer Research

In cancer research, the ability to selectively degrade oncogenic proteins is invaluable. Using Chloroacetamido-C-PEG3-C3-NHBoc as a linker in PROTACs allows researchers to target and eliminate proteins that contribute to tumor growth and survival .

Neurodegenerative Disease Studies

PROTACs synthesized with Chloroacetamido-C-PEG3-C3-NHBoc can be used to study neurodegenerative diseases by targeting and degrading proteins that form toxic aggregates in the brain, such as tau in Alzheimer’s disease or alpha-synuclein in Parkinson’s disease .

Drug Resistance

The compound can be used to combat drug resistance in infectious diseases and cancer by degrading proteins that confer resistance to drugs, thereby restoring the efficacy of existing therapeutics .

Signal Transduction Research

By degrading key proteins involved in signal transduction pathways, researchers can use PROTACs with Chloroacetamido-C-PEG3-C3-NHBoc to study the dynamic regulation of signaling networks in various physiological and pathological processes .

Protein Interaction Studies

This linker can help in dissecting protein-protein interactions by selectively degrading one of the interacting partners, thus allowing the study of the resulting effects on cellular functions .

Enzyme Function Analysis

Enzymes that are difficult to inhibit through traditional small molecule inhibitors can be targeted for degradation with PROTACs using Chloroacetamido-C-PEG3-C3-NHBoc, providing a new approach to study enzyme function .

Immune System Modulation

The degradation of proteins that regulate immune responses can be a strategy to modulate the immune system, potentially leading to new treatments for autoimmune diseases or enhancing the efficacy of immunotherapies .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It’s recommended to handle this compound with appropriate safety measures .

Mechanism of Action

properties

IUPAC Name

tert-butyl N-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClN2O6/c1-17(2,3)26-16(22)20-7-5-9-24-11-13-25-12-10-23-8-4-6-19-15(21)14-18/h4-14H2,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBMYSGRCJLZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroacetamido-C-PEG3-C3-NHBoc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.